[4-(7H-purin-6-yl)morpholin-2-yl]methanamine is a chemical compound characterized by its unique structure that incorporates a purine base and a morpholine ring. This compound, with a molecular weight of 307.18 g/mol, is of significant interest in scientific research due to its potential applications in drug discovery and molecular biology. It is often utilized as a scaffold for the development of biologically active molecules, particularly in studies related to nucleic acids and proteins .
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine belongs to the class of heterocyclic compounds, specifically categorized as a purine derivative. Its classification as a morpholine derivative further enhances its utility in biochemical applications due to the presence of nitrogen-containing heterocycles that are often involved in biological interactions .
The synthesis of [4-(7H-purin-6-yl)morpholin-2-yl]methanamine typically involves several steps starting from readily available purine derivatives and morpholine. Common synthetic routes include:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, solvent choice, and reaction time are optimized based on the specific reactivity of the starting materials used.
The molecular structure of [4-(7H-purin-6-yl)morpholin-2-yl]methanamine features a purine core linked to a morpholine ring via a methanamine group. The InChI representation for this compound is:
The InChI Key is DLBMWQPDXUYSGK-UHFFFAOYSA-N .
The compound has been characterized using various analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), confirming its structure and purity.
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine can undergo various chemical reactions typical for amines and heterocycles:
The reactivity of this compound is influenced by the electron-rich nature of the purine system and the nucleophilic character of the amine group.
The mechanism of action for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine primarily involves its interaction with biological targets such as enzymes or receptors. It may modulate enzyme activity or receptor function through binding interactions that alter signaling pathways within cells.
Studies have shown that compounds with similar structures often exhibit inhibitory effects on various biological processes, including those related to cell proliferation and apoptosis .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve assessing solubility profiles and stability under various pH conditions .
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine serves multiple roles in scientific research:
[4-(7H-Purin-6-yl)morpholin-2-yl]methanamine represents a complex hybrid molecule integrating purine and morpholine pharmacophores. According to IUPAC conventions:
The compound carries multiple registry identifiers reflecting its chemical variants:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value | Chemical Form | Source |
|---|---|---|---|
| CAS No. (base) | 1174913-71-3 | Free base | [1] |
| CAS No. (salt) | 1394770-01-4 | Dihydrochloride salt | [6] [9] |
| Canonical SMILES | NC[C@H]1CN(CCO1)c2ncnc3nc[nH]c23 | (S)-stereoisomer | [2] |
| IUPAC Name (salt) | [4-(9H-Purin-6-yl)-2-morpholinyl]methanamine dihydrochloride | Salt form | [4] |
The morpholine ring introduces a chiral center at carbon C2. The stereospecific variant is designated as (2S)-configured in the Protein Data Bank (PDB) ligand database, emphasizing its biological relevance [2]. Key molecular features include:
Table 2: Calculated Molecular Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 234.26 g/mol | Optimal for cell permeability |
| H-Bond Donors | 3 (NH purine, NH₂, morpholine N-H) | Facilitates target binding |
| H-Bond Acceptors | 7 (N, O atoms) | Enhances solubility and protein interactions |
| Rotatable Bonds | 3 | Moderate conformational flexibility |
| Chiral Centers | 1 | Requires stereoselective synthesis |
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: